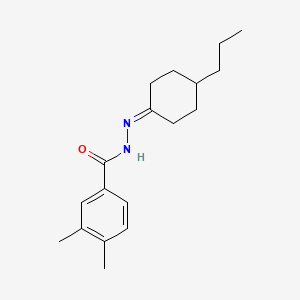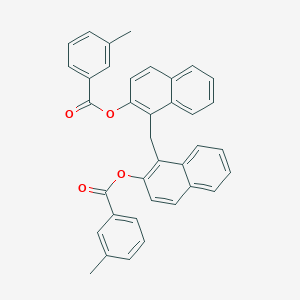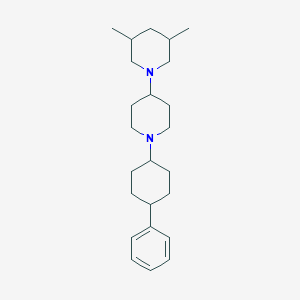
3,4-dimethyl-N'-(4-propylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a chemical compound known for its unique structure and properties It is a derivative of benzohydrazide, featuring a cyclohexylidene group and methyl substitutions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the reaction of 3,4-dimethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-propylcyclohexanone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHYLBENZOHYDRAZIDE: Lacks the cyclohexylidene group, resulting in different chemical and biological properties.
4-PROPYLCYCLOHEXYLIDENEBENZOHYDRAZIDE: Similar structure but without the methyl substitutions on the benzene ring.
Uniqueness
3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[(4-propylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C18H26N2O/c1-4-5-15-7-10-17(11-8-15)19-20-18(21)16-9-6-13(2)14(3)12-16/h6,9,12,15H,4-5,7-8,10-11H2,1-3H3,(H,20,21) |
InChI Key |
GPBOETWUMYEQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=NNC(=O)C2=CC(=C(C=C2)C)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-N-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14921436.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B14921441.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14921449.png)
![2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14921456.png)
![N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14921461.png)
![2-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14921462.png)
![N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B14921464.png)
![2-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}-4-ethylphenol](/img/structure/B14921469.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide](/img/structure/B14921470.png)

![2-(4-Bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14921476.png)
![Propan-2-yl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14921487.png)
![(4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14921499.png)
